(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-14(11-18)12-19-9-8-16-17-19/h1-9,14H,10-12H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJOXDTDWYDQG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 1,3-diazole derivatives, have been reported to exhibit a broad range of biological activities. These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.
Mode of Action
It’s known that imidazole derivatives can interact with their targets in several ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures. The specific interactions depend on the compound’s chemical structure and the nature of the target.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it’s plausible that this compound could affect multiple pathways. These could include pathways related to inflammation, tumor growth, diabetes, allergies, and various infections.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution in the body.
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. These activities suggest that the compound could have diverse effects at the molecular and cellular levels.
Biological Activity
(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound notable for its complex structure, which incorporates triazole, azetidine, and chalcone moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O, with a molecular weight of 268.32 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of the compound is largely attributed to its structural components:
- Triazole Ring : Known for its ability to bind metal ions and inhibit certain enzymes.
- Azetidine Moiety : May influence interactions with receptors or enzymes relevant to disease pathways.
These interactions can lead to various pharmacological effects, including modulation of inflammatory responses and inhibition of tumor growth.
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Several studies have explored the anticancer potential of compounds with similar structures. For instance, triazole-containing compounds have been reported to inhibit cancer cell proliferation in vitro. The mechanism typically involves the induction of apoptosis in cancer cells and the inhibition of cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated in preclinical models. Compounds with similar triazole structures have shown comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs), indicating that this compound could serve as a basis for developing new anti-inflammatory agents .
Case Studies and Research Findings
A selection of studies highlights the biological activities associated with this compound:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Heterocyclic Substitutions
Triazole-Containing Chalcones
- (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one () Key Differences: Replaces the azetidine with a nitro-substituted triazole and naphthyl group.
- (2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one ()
Imidazole-Containing Chalcones
Pyrazole- and Morpholine-Based Chalcones
- (2E)-3-Phenyl-1-(1-phenyl-3-propoxy-1H-pyrazol-4-yl)prop-2-en-1-one () Key Differences: Pyrazole ring with propoxy substituent.
- (E)-3-(4-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one () Key Differences: Morpholine (oxygen-containing heterocycle) instead of azetidine. Impact: Morpholine improves solubility but reduces rigidity, affecting conformational stability in biological systems .
Physicochemical and Spectroscopic Properties
*LogP values estimated via fragment-based methods.
- NMR Trends : The azetidine’s protons resonate upfield (δ 3.5–4.2 ppm) compared to pyrazole or triazole protons (δ 8.0–8.3 ppm), reflecting reduced electron withdrawal .
- Mass Spectrometry : HRMS data for triazole-containing compounds (e.g., : m/z 362.0822 [M+Na]⁺) confirm molecular weights consistent with structural variations .
Q & A
Q. What are the established synthetic routes for (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde in the presence of acid catalysts (e.g., thionyl chloride in ethanol). For example, similar enones are prepared by condensing acetophenone derivatives with aldehydes under reflux conditions . Modifications may involve introducing azetidine and triazole moieties via nucleophilic substitution or click chemistry. Purification typically uses column chromatography, and reaction progress is monitored via TLC or HPLC .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Storage should be in airtight containers at –20°C. Waste disposal must follow institutional guidelines for organic azides/heterocycles .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic processes (e.g., rotamerism in azetidine rings) or impurities. Strategies:
- Variable-temperature NMR to observe coalescence of split signals.
- DFT calculations to predict chemical shifts and compare with experimental data .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion purity .
Q. What experimental designs are optimal for evaluating biological activity?
- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against gram-positive/negative bacteria (e.g., S. aureus, E. coli) with broth microdilution .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Molecular docking (AutoDock, Schrödinger) to simulate interactions with biological targets (e.g., bacterial enzymes, cancer receptors) .
- DFT studies (Gaussian, ORCA) to analyze charge distribution, frontier orbitals (HOMO-LUMO), and reaction pathways .
Q. What strategies address low yield in triazole-azetidine coupling reactions?
- Optimize click chemistry conditions (Cu(I) catalyst, solvent polarity, temperature) .
- Use microwave-assisted synthesis to accelerate reaction kinetics .
- Introduce protecting groups (e.g., Boc for azetidine) to prevent side reactions .
Data Analysis and Optimization
Q. How can crystallographic data resolve ambiguities in molecular conformation?
X-ray diffraction provides precise bond lengths/angles, revealing deviations from ideal geometry (e.g., azetidine ring puckering). Software like Olex2 or Mercury visualizes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice .
Q. What statistical methods are used to validate biological activity data?
- Dose-response curves analyzed with nonlinear regression (GraphPad Prism).
- ANOVA for comparing multiple experimental groups.
- Principal Component Analysis (PCA) to correlate structural features with bioactivity .
Structural and Mechanistic Insights
Q. How does the triazole-azetidine scaffold influence pharmacokinetic properties?
The triazole enhances metabolic stability via resistance to oxidation, while the azetidine’s small ring strain increases membrane permeability. LogP calculations predict moderate lipophilicity, favoring blood-brain barrier penetration .
Q. What mechanistic hypotheses explain the compound’s antimicrobial activity?
Proposed mechanisms:
- Inhibition of bacterial DNA gyrase via triazole-metal ion coordination.
- Disruption of cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
Troubleshooting and Innovation
Q. How to optimize reaction conditions for scale-up synthesis?
Q. What advanced techniques characterize electron-deficient alkene reactivity?
- UV-Vis spectroscopy to monitor conjugation changes.
- Electrochemical analysis (cyclic voltammetry) to measure reduction potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
